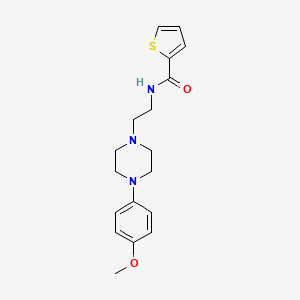

N-(2-(4-(4-甲氧基苯基)哌嗪-1-基)乙基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide” is a synthetic piperazine derivative . Piperazine derivatives can exhibit a very wide range of biological activity . They have been screened for their efficacy as acetylcholinesterase inhibitors (AChEIs) through in silico and in vitro studies .

Synthesis Analysis

The synthesis of piperazine derivatives involves a series of chemical reactions . For instance, the unpaired electrons of the nitrogen atom of the pyridazinone group can attack the bromine-bonded carbon of ethyl 2-bromoacetate by the nucleophilic substitution S N 2 reaction mechanism to obtain the ethyl 2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate .Molecular Structure Analysis

The molecular structure of piperazine derivatives can be determined using various techniques such as HRMS, IR, 1 H and 13 C NMR experiments . Molecular dynamics (MD) simulations can also be performed using software packages by embedding selected protein-ligand complexes into the POPC membrane bilayer .Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. For instance, compound 5a was found to inhibit the catalytical activity of PARP1 at various concentrations .科学研究应用

5-HT1A Receptor Inhibitors

The compound has been found to have a high binding affinity for the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a role in various biological and neurological processes. Inhibitors of this receptor could potentially be used in the treatment of conditions such as anxiety, depression, and certain types of pain .

Dopamine D3 Receptor Antagonists

Another potential application of this compound is as an antagonist for the dopamine D3 receptor . This receptor is involved in several neurological and psychiatric conditions, such as Parkinson’s disease, schizophrenia, and substance use disorders . Therefore, antagonists of this receptor could be useful in the development of therapeutics for these conditions .

Neuropharmaceuticals

The piperazine derivative of the compound has been demonstrated to possess activities against Alzheimer’s Disease . The piperazine template forms the molecular backbone, possesses versatile binding properties with a frequently occurring binding motif and provides potent and selective neurological ligands in the field of neuropharmaceuticals .

Antimicrobial Potential

The compound has also been synthesized as new molecular hybrids of norfloxacin, and their direct antimicrobial potential has been assessed . This suggests that the compound could potentially be used in the development of new antimicrobial agents .

Anti-Biofilm Activity

In addition to its antimicrobial potential, the compound has also been evaluated for its anti-biofilm activity . Biofilms are a major concern in medical settings due to their resistance to traditional antimicrobial treatments. Therefore, compounds with anti-biofilm activity could be valuable in the development of new treatments .

Efflux Transporter Substrate

The compound has been found to be an avid substrate for brain efflux transporters . While this property has made it ineffective for PET imaging of brain D3 receptors in rodents and monkeys , it could potentially be exploited in other ways, such as in the development of drugs designed to cross the blood-brain barrier .

作用机制

属性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-23-16-6-4-15(5-7-16)21-12-10-20(11-13-21)9-8-19-18(22)17-3-2-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMWWOYHOAPQRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)

![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2952666.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952668.png)

![7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952671.png)

![(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2952676.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2952677.png)

![1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2952679.png)

![N-(4-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2952680.png)

![2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B2952685.png)

![3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952686.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952687.png)